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Compound of Interest

Compound Name: Ketocillin sodium

CAS No.: 196309-79-2

Cat. No.: B1673605 Get Quote

Executive Summary
Ketocillin sodium (CAS: 196309-79-2) is a dual-action semisynthetic penicillin designed to

bridge the therapeutic gap between antimicrobial efficacy and anti-inflammatory management.

Chemically defined as the sodium salt of 6-[2-(3-benzoylphenyl)propionamido]penicillanic acid,

it integrates the pharmacophore of the non-steroidal anti-inflammatory drug (NSAID)

Ketoprofen with the 6-aminopenicillanic acid (6-APA) nucleus.

This compound belongs to a specific class of "mutual prodrugs" or "hybrid antibiotics"

developed to enhance tissue penetration, reduce infection-associated inflammation, and

provide steric hindrance against

-lactamase degradation.

Discovery and Origin
The Discoverers
The specific discovery of the Ketocillin and Ibucillin series is attributed to the research group of

P. Bose and S. K. Mandal, working in India during the mid-1990s. Their seminal work,

published in the Indian Journal of Microbiology in 1996, introduced the concept of acylating the

6-APA nucleus with NSAID moieties (specifically Ibuprofen and Ketoprofen) to create lipophilic,

penicillinase-resistant derivatives.
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Historical Context
In the 1990s, the "mutual prodrug" strategy gained traction as a method to improve the

pharmacokinetic profile of hydrophilic antibiotics. Standard penicillins (like Ampicillin) often

suffered from poor oral bioavailability and rapid renal clearance. Bose and Mandal

hypothesized that linking a lipophilic NSAID to the penicillin core would:

Increase Lipophilicity: Facilitating transport across biological membranes.

Dual Action: Releasing an anti-inflammatory agent at the site of bacterial infection (where

inflammation is highest).

Steric Shielding: The bulky aryl-propionic acid group (from Ketoprofen) would act similarly to

the side chains of Methicillin or Oxacillin, protecting the

-lactam ring from enzymatic hydrolysis.

The "Ibucillin" Connection
Ketocillin is the direct analogue of Ibucillin (CAS: 196309-77-0), which was the lead compound

described by Bose and Mandal. While Ibucillin utilized an Ibuprofen side chain, Ketocillin

utilized Ketoprofen. Both compounds were registered with the Chemical Abstracts Service

(CAS) in the same sequence, reflecting their simultaneous development.

Chemical Architecture & Synthesis
Structural Logic
Ketocillin sodium is not a simple physical mixture; it is a covalent conjugate.

Core Scaffold: 6-Aminopenicillanic acid (6-APA), responsible for PBP (Penicillin-Binding

Protein) affinity.

Side Chain (Acyl Group): The acyl moiety of Ketoprofen (2-(3-benzoylphenyl)propionic acid).

Linkage: An amide bond at the C6 position of the penam nucleus.

Synthesis Workflow (DOT Visualization)
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The synthesis follows a modified Schotten-Baumann reaction or a Mixed Anhydride method to

ensure the integrity of the sensitive

-lactam ring.
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Figure 1: Synthetic pathway for Ketocillin Sodium via Acid Chloride activation.

Detailed Experimental Protocol
Objective: Synthesis of Ketocillin Sodium from Ketoprofen and 6-APA.

Activation of Ketoprofen:

Dissolve 10 mmol of Ketoprofen in anhydrous dichloromethane (DCM).

Add 1.2 equivalents of Thionyl Chloride (

) and a catalytic amount of DMF.

Reflux for 2 hours under nitrogen atmosphere.

Evaporate solvent and excess

under reduced pressure to yield Ketoprofen acid chloride (yellow oil).

Preparation of 6-APA Solution:
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Suspend 10 mmol of 6-APA in 50 mL of anhydrous acetone/water (80:20) or DCM with 2

equivalents of Triethylamine (TEA) to solubilize it as the triethylammonium salt.

Cool the solution to

in an ice-salt bath.

Condensation (Acylation):

Add the Ketoprofen acid chloride (dissolved in 10 mL dry acetone) dropwise to the cold 6-

APA solution over 30 minutes.

Maintain temperature below

.

Stir for 2 hours at

, then allow to warm to room temperature over 1 hour.

Isolation and Salt Formation:

Acidify the reaction mixture to pH 2.0 with dilute HCl and extract immediately with Ethyl

Acetate.

Wash the organic layer with water and brine, then dry over anhydrous

.

Add a solution of Sodium 2-ethylhexanoate (SEH) in butanol to the ethyl acetate solution.

Precipitate the sodium salt (Ketocillin Sodium) by adding excess diethyl ether.

Filter, wash with ether, and dry under vacuum.

Mechanism of Action & Pharmacology
Dual-Action Mechanism
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Ketocillin operates as a "mutual prodrug" with a synergistic pharmacological profile. Upon

administration, it can act intact or hydrolyze to release its components.

Antibacterial (Intact/Hydrolyzed): The

-lactam ring binds irreversibly to the serine residue of Penicillin-Binding Proteins (PBPs),
specifically PBP-1 and PBP-3, inhibiting peptidoglycan cross-linking.

Anti-inflammatory (Hydrolyzed): The Ketoprofen moiety, once cleaved by plasma esterases

or amidases (if the amide bond is labile in vivo), inhibits Cyclooxygenase (COX-1 and COX-

2), reducing prostaglandin synthesis (

).

Signaling Pathway Visualization
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Figure 2: Dual pharmacological pathways of Ketocillin Sodium.

Pharmacological Data Summary
Based on the characterization of the Ibucillin/Ketocillin series by Bose & Mandal:
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Parameter Ketocillin Sodium Benzylpenicillin (Standard)

Spectrum Broad (Gram+ / Gram-) Narrow (Gram+)

Penicillinase Stability
High (Due to bulky Ketoprofen

side chain)
Low (Hydrolyzed rapidly)

Lipophilicity
High (Enhanced tissue

penetration)
Low

Anti-inflammatory Activity Present (Synergistic) Absent

Molecular Weight 474.51 g/mol 356.37 g/mol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Ketocillin Sodium: Discovery, Origin, and Technical
Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673605#ketocillin-sodium-discovery-and-origin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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